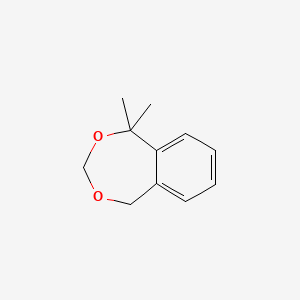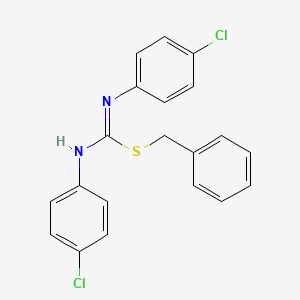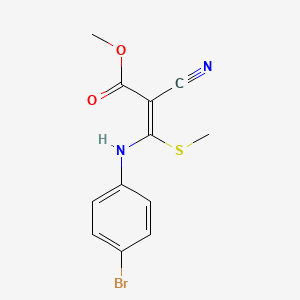
2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that belongs to the class of benzothiazines Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
The synthesis of 2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one typically involves the reaction of 4-hydroxybenzaldehyde with 2-aminothiophenol in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one can be compared with other benzothiazine derivatives, such as:
- 2-Amino-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one
- 2-Methyl-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific chlorine substitution, which imparts distinct reactivity and potential applications.
Propriétés
Numéro CAS |
105772-91-6 |
|---|---|
Formule moléculaire |
C14H10ClNO2S |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
2-chloro-2-(4-hydroxyphenyl)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C14H10ClNO2S/c15-14(9-5-7-10(17)8-6-9)13(18)16-11-3-1-2-4-12(11)19-14/h1-8,17H,(H,16,18) |
Clé InChI |
CSJGTGSIXPEVNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)C(S2)(C3=CC=C(C=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate](/img/structure/B14335261.png)



![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)
acetonitrile](/img/structure/B14335301.png)




![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)
